molecular formula C19H25N7O B2564107 4-[6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine CAS No. 2415490-73-0

4-[6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine

Cat. No.: B2564107
CAS No.: 2415490-73-0
M. Wt: 367.457
InChI Key: JOMYNQKOGSYLGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine is a chemical compound that has been extensively studied for its potential application in scientific research. This compound is also known by its chemical name, CPI-444.

Mechanism of Action

The mechanism of action of CPI-444 involves its binding to adenosine receptors, specifically the A2A receptor. By binding to this receptor, CPI-444 inhibits the activity of adenosine, which is a signaling molecule that is known to promote tumor growth and immune evasion. Additionally, CPI-444 has been shown to enhance the activity of T cells by modulating the activity of certain signaling pathways.
Biochemical and Physiological Effects:
CPI-444 has been shown to have a number of biochemical and physiological effects. In cancer research, CPI-444 has been shown to inhibit tumor growth and enhance the activity of immune cells. In immunology, CPI-444 has been shown to enhance the activity of T cells, which are important for fighting infections and cancer. In neuroscience, CPI-444 has been shown to modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using CPI-444 in lab experiments is its specificity for the A2A adenosine receptor. This allows researchers to selectively target this receptor and study its role in various biological processes. Additionally, CPI-444 has been shown to have a favorable safety profile in preclinical studies. One limitation of using CPI-444 in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of CPI-444. One potential direction is the development of CPI-444 as a cancer therapy, either alone or in combination with other treatments. Another potential direction is the study of CPI-444 in the context of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, the study of CPI-444 in the context of neurological disorders, such as Parkinson's disease and Alzheimer's disease, is an area of active research.

Synthesis Methods

The synthesis of CPI-444 involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis include 2-cyclopropylpyrimidine-4-carboxylic acid, 4-(4-aminopiperidin-1-yl)pyrimidine, and morpholine. These starting materials are reacted in the presence of various reagents and catalysts to produce CPI-444.

Scientific Research Applications

CPI-444 has been studied for its potential application in various scientific research fields, including cancer research, immunology, and neuroscience. In cancer research, CPI-444 has been shown to inhibit the activity of adenosine receptors, which are known to play a role in tumor growth and immune evasion. In immunology, CPI-444 has been studied for its potential to enhance the activity of T cells, which are important for fighting infections and cancer. In neuroscience, CPI-444 has been shown to modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders.

Properties

IUPAC Name

4-[6-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7O/c1-2-15(1)19-20-4-3-16(23-19)24-5-7-25(8-6-24)17-13-18(22-14-21-17)26-9-11-27-12-10-26/h3-4,13-15H,1-2,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMYNQKOGSYLGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=N2)N3CCN(CC3)C4=CC(=NC=N4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.